molecular formula C42H71O5PSi3 B15394250 Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl-

Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)diMethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]propoxy]-2-Methylenecyclohexylidene]ethyl]diphenyl-

Cat. No.: B15394250
M. Wt: 771.2 g/mol
InChI Key: DCCWLTTWSBJXFK-WKJGISSOSA-N
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Description

Phosphine oxide, [(2Z)-2-[(3R,4R,5R)-3,5-bis[[(1,1-diMethylethyl)dimethylsilyl]oxy]-4-[3-[[(1,1-diMethylethyl)dimethylsilyl]oxy]propoxy]-2-methylenecyclohexylidene]ethyl]diphenyl- (CAS: 1254276-84-0) is a highly functionalized organophosphorus compound characterized by:

  • Molecular Formula: C₅₂H₇₅O₅PSi₃
  • Molecular Weight: 895.38 g/mol
  • Key Features: Three tert-butyldimethylsilyl (TBDMS) ether groups, providing steric bulk and enhancing solubility in organic solvents . A propoxy bridge substituted with a TBDMS group, contributing to structural rigidity.

This compound is primarily utilized as an intermediate in the synthesis of vitamin D₃ derivatives and other steroidal pharmaceuticals, where its silyl ethers act as protective groups for hydroxyl functionalities during multi-step syntheses .

Properties

Molecular Formula

C42H71O5PSi3

Molecular Weight

771.2 g/mol

IUPAC Name

3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m1/s1

InChI Key

DCCWLTTWSBJXFK-WKJGISSOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCCO[C@@H]1[C@@H](C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is distinguished from analogous phosphine oxides by its number of TBDMS groups , substituent positioning , and molecular complexity . Below is a comparative analysis:

Compound (CAS) Molecular Formula Molecular Weight Substituents Key Applications
1254276-84-0 (Target) C₅₂H₇₅O₅PSi₃ 895.38 3 TBDMS, propoxy, methylenecyclohexylidene Vitamin D₃ synthesis intermediates
496046-06-1 C₃₃H₅₁O₃PSi₂ 582.9 2 TBDMS, methylenecyclohexylidene Calcipotriol impurity reference
139356-39-1 C₃₃H₅₁O₃PSi₂ 582.9 2 TBDMS, cyclohexylidene (no propoxy) Heterogeneous catalysis
187344-92-9 C₁₆H₁₉OP 258.30 Bis(3,5-dimethylphenyl) Flame retardants, OLED hosts

Key Findings :

Solubility and Reactivity: The three TBDMS groups in the target compound significantly enhance its solubility in non-polar solvents compared to derivatives with fewer silyl ethers (e.g., CAS 496046-06-1) . The propoxy-TBDMS bridge introduces steric hindrance, slowing reaction kinetics in nucleophilic substitutions but stabilizing intermediates in multi-step syntheses .

Thermal Stability :

  • Phosphine oxides with bulky silyl groups (e.g., TBDMS) exhibit higher thermal stability (decomposition >250°C) than simpler arylphosphine oxides like bis(3,5-dimethylphenyl)phosphine oxide (CAS 187344-92-9), which degrade at ~180°C .

Electronic Effects: The methylenecyclohexylidene core in the target compound lowers the LUMO energy compared to non-conjugated analogs (e.g., CAS 139356-39-1), facilitating electron injection in optoelectronic applications .

Catalytic Utility: Unlike triphenylphosphine oxide (homogeneous catalyst), the target compound’s size and hydrophobicity make it suitable for immobilization on carbon nanotubes in heterogeneous catalysis, though its complex structure may reduce recyclability .

Material Science :

  • Phosphine oxides with multiple silyl ethers (e.g., the target compound) improve the glass transition temperatures (Tg) of polymers by 20–30°C compared to non-silylated analogs, enhancing their fire-retardant properties .

Optoelectronics :

  • Derivatives with diphenylphosphine oxide units (e.g., CAS 187344-92-9) achieve triplet energies of ~2.67 eV when blended with TCTA, making them viable hosts for sky-blue phosphorescent OLEDs .

Q & A

Q. How to align research on this compound with broader theoretical frameworks in organophosphorus chemistry?

  • Methodological Answer :
  • Link to HSAB Theory : The phosphine oxide’s hard Lewis basicity explains its affinity for hard acids (e.g., uranyl ions in coordination chemistry) .
  • Mechanistic Studies : Probe oxidative addition kinetics with [Pd(0)] complexes to refine catalytic cycle models .

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